Sodium hypobromite

Overview

Description

SM-12502 is a compound known for its role as a platelet-activating factor receptor antagonist. It has been studied for its potential therapeutic applications in various medical conditions, particularly those involving inflammation and coagulation disorders .

Preparation Methods

The synthesis of SM-12502 involves several steps. Initially, methyl (+)-lactate undergoes methylation followed by thioacetylation and acidic hydrolysis to produce (-)-thiolactic acid. This intermediate is then reacted with 3-pyridinecarboxyaldehyde and methylamine in toluene under azeotropic conditions to form an imine. The imine is subsequently condensed with (-)-thiolactic acid to yield (+)-cis-3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one, which is then treated with aqueous hydrochloric acid and isopropanol to precipitate SM-12502 .

Chemical Reactions Analysis

SM-12502 undergoes various chemical reactions, including:

Oxidation: It can be oxidized by cytochrome P450 enzymes, particularly CYP2A6, which plays a role in its metabolism.

Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less documented.

Substitution: SM-12502 can undergo substitution reactions, particularly involving its thiazolidinone ring structure.

Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and various organic solvents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

SM-12502 exerts its effects by inhibiting the platelet-activating factor receptor. This inhibition prevents the activation of platelets and the subsequent release of inflammatory mediators. The compound specifically targets the platelet-activating factor receptor, blocking its interaction with platelet-activating factor and thereby reducing platelet aggregation and inflammation .

Comparison with Similar Compounds

SM-12502 is unique in its specific inhibition of the platelet-activating factor receptor. Similar compounds include:

Rupatadine: Another platelet-activating factor antagonist used to treat allergies.

Ginkgolide B: A natural platelet-activating factor antagonist found in Ginkgo biloba.

Compared to these compounds, SM-12502 has been specifically studied for its role in coagulation disorders and its unique synthetic pathway, making it a valuable compound for targeted therapeutic research .

Biological Activity

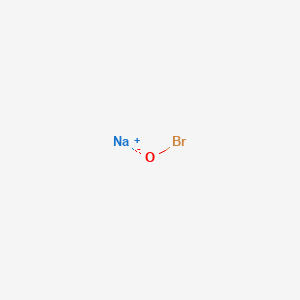

Sodium hypobromite (NaBrO) is a compound of significant interest due to its diverse biological activities, particularly in the fields of microbiology, environmental science, and medicine. This article explores its cytotoxic effects, antimicrobial properties, and applications in various fields based on recent research findings.

This compound is a pale yellowish solid that is highly soluble in water. It functions as an oxidizing agent and is often used in disinfection processes. Its reactivity stems from the presence of the hypobromite ion (BrO⁻), which can participate in various chemical reactions.

Cytotoxic Effects

Research has highlighted the cytotoxic effects of this compound on human cells, particularly in comparison to sodium hypochlorite. A study evaluated the impact of activated this compound on human fetal osteoblasts, revealing that it exhibits cytotoxicity that varies with concentration and exposure time. Specifically, a 4:1 molar ratio of activated this compound was found to be less cytotoxic compared to other ratios tested .

| Molar Ratio | Cytotoxicity Level |

|---|---|

| 4:1 | Low |

| 2:1 | Moderate |

| 1:1 | High |

Antimicrobial Properties

This compound has demonstrated effective antimicrobial activity against various pathogens. Its application in water treatment processes has been extensively studied. For instance, stabilized hypobromite has been shown to control membrane fouling and reduce the formation of harmful disinfection by-products (DBPs) like N-nitrosodimethylamine (NDMA) in seawater desalination systems .

Case Study: Water Treatment

A study conducted on the use of stabilized hypobromite indicated its potential for controlling biofouling during seawater desalination. The findings suggested that this compound could significantly reduce microbial growth on membranes, thereby enhancing the efficiency of water purification systems .

Environmental Applications

In environmental science, this compound has been utilized for the oxidation of organic matter in soil analysis. It offers advantages over traditional methods using hydrogen peroxide, such as faster reaction times and reduced thermal degradation of soil components .

Safety and Toxicity

Despite its beneficial uses, safety assessments are crucial due to the potential toxicity associated with this compound exposure. Studies have indicated that while it is effective as a disinfectant, excessive exposure can lead to cytotoxic effects on mammalian cells, necessitating careful handling and application protocols .

Properties

IUPAC Name |

sodium;hypobromite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrO.Na/c1-2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWJEUDFKNYSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaBrO, BrNaO | |

| Record name | sodium hypobromite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_hypobromite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930039 | |

| Record name | Sodium hypobromite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13824-96-9 | |

| Record name | Sodium hypobromite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013824969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hypobromite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hypobromite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM HYPOBROMITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU61C4V8RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.